molecular formula C19H22N2O5S B5168332 N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide

N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide

Cat. No.: B5168332
M. Wt: 390.5 g/mol
InChI Key: NRHAMGXGFIFUKF-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the morpholine and sulfonyl groups in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide typically involves the reaction of chloroacetamide derivatives with arylamines. The process can be summarized as follows:

    Starting Materials: Chloroacetamide derivatives and arylamines.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell growth and proliferation, such as dihydrofolate reductase (DHFR) and carbonic anhydrase.

    Pathways: It disrupts key cellular pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-benzyl-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-19(20-14-16-4-2-1-3-5-16)15-26-17-6-8-18(9-7-17)27(23,24)21-10-12-25-13-11-21/h1-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHAMGXGFIFUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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